1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-10-19(11-15)14-8-6-13(7-9-14)18-16(20)17-12-4-2-3-5-12/h6-9,12,15H,2-5,10-11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGVOIHXNMELCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(3-Methoxyazetidin-1-yl)Aniline
The azetidine-containing aniline derivative serves as a key building block. A two-step sequence is typically employed:
- Azetidine Ring Formation : 3-Methoxyazetidine is synthesized via nucleophilic ring-opening of epichlorohydrin derivatives or through cyclization of γ-amino alcohols. For instance, treatment of 3-chloro-1-propanol with methylamine under basic conditions yields 3-methoxyazetidine, followed by purification via fractional distillation.
- Aryl Functionalization : Introduction of the azetidine moiety to the para position of nitrobenzene is achieved via Buchwald-Hartwig amination using palladium catalysts. Subsequent reduction of the nitro group to an amine (e.g., hydrogenation with Raney nickel) furnishes 4-(3-methoxyazetidin-1-yl)aniline.
Cyclopentyl Isocyanate Preparation
Cyclopentylamine is converted to its isocyanate derivative using triphosgene (BTC) in dichloromethane at 0–5°C. The reaction proceeds via a carbamoyl chloride intermediate, with triethylamine (TEA) as an acid scavenger:
$$
\text{Cyclopentylamine} + \text{Cl}3\text{C(O)OCl}2 \rightarrow \text{Cyclopentyl isocyanate} + \text{HCl} + \text{CO}_2
$$
Excess triphosgene ensures complete conversion, while quenching with ice water isolates the isocyanate.
Urea Bond Formation: Methodological Comparison
The urea linkage is constructed via nucleophilic addition of the aniline to the isocyanate. Three predominant methods are evaluated:
Phosgene/Triphosgene-Mediated Coupling
Procedure :
- Cyclopentyl isocyanate (1.0 equiv) is added dropwise to a solution of 4-(3-methoxyazetidin-1-yl)aniline (1.0 equiv) in anhydrous THF at 0°C.
- The mixture is stirred at room temperature for 12–24 hours.
- The precipitate is filtered and recrystallized from ethanol/water (4:1).
Advantages : High yields (75–85%), scalability.
Drawbacks : Handling toxic triphosgene requires stringent safety protocols.
Carbonyldiimidazole (CDI)-Activated Route
Procedure :
- Cyclopentylamine (1.0 equiv) and CDI (1.2 equiv) react in THF to form an imidazolide intermediate.
- 4-(3-Methoxyazetidin-1-yl)aniline (1.0 equiv) is added, and the mixture is refluxed for 6 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Advantages : Avoids phosgene; milder conditions.
Drawbacks : Lower yields (60–70%), costly reagents.
Palladium-Catalyzed Carbonylation
Procedure :
- Cyclopentylamine and 4-(3-methoxyazetidin-1-yl)aniline are reacted under CO atmosphere (5 bar) with Pd(OAc)₂ and Xantphos.
- The reaction proceeds at 80°C for 24 hours in toluene.
- The urea product is isolated via extraction and solvent evaporation.
Advantages : Single-step process; no isocyanate handling.
Drawbacks : Moderate yields (50–60%), specialized equipment required.
Optimization and Process Considerations
Solvent and Temperature Effects
Stoichiometry and Catalysis
- A 1:1 molar ratio of isocyanate to amine minimizes biuret byproducts.
- Catalytic bases (e.g., TEA, DBU) improve yields by neutralizing HCl.
Characterization and Analytical Data
Successful synthesis is confirmed via:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.50–1.85 (m, 8H, cyclopentyl), 3.30 (s, 3H, OCH₃), 3.70–4.10 (m, 4H, azetidine), 6.80–7.60 (m, 4H, aryl).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
- HRMS (ESI+) : m/z calcd for C₁₆H₂₂N₃O₂ [M+H]⁺: 288.1709; found: 288.1712.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the urea moiety can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea has shown promise in the following areas:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates potential anticancer effects, possibly through modulation of cellular signaling pathways related to tumor growth and metastasis.
Biological Applications
The compound's ability to interact with biological targets positions it as a valuable tool in biological research:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes, which could lead to new therapeutic strategies.
- Receptor Modulation : The compound may function as an antagonist or agonist at certain receptor sites, influencing physiological responses and offering insights into receptor biology.
Materials Science
In addition to its biological applications, this compound can be utilized in materials science:
- Polymer Development : Its unique chemical structure can serve as a building block for creating polymers with specific properties, potentially leading to advancements in material performance.
- Coatings and Composites : The compound may be explored for use in coatings that require enhanced durability or specific chemical resistance due to its structural characteristics.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reductions in inflammatory markers compared to control groups, highlighting its potential as a therapeutic agent for conditions like arthritis.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines. Mechanistic studies suggested that it induces apoptosis through activation of caspase pathways, further supporting its candidacy for drug development targeting cancer therapies.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain receptor sites, thereby modulating physiological responses.
Comparison with Similar Compounds
Key Observations
Azetidine vs. Pyrido-Pyrimidine Systems Target Compound: The 3-methoxyazetidine substituent likely enhances solubility due to the polar methoxy group while maintaining a compact, rigid structure. Pyrido-Pyrimidine Analogs (e.g., 32c, 32d, ): These derivatives exhibit higher melting points (>250°C) due to extended aromatic systems (pyrido[3,2-d]pyrimidinyl) that promote strong π-π stacking and hydrogen bonding . Azetidinone Analogs (e.g., 4c, ): Compound 4c, featuring a 4-oxoazetidine ring, has a lower melting point (138.7–143.7°C), suggesting reduced crystallinity compared to pyrido-pyrimidine systems .
Phenyl Substituent Variations
- Halogenated Phenyl Groups (e.g., 6c, ) : The iodine substituent in 6c increases molecular weight and polarizability, leading to a higher melting point (188–191°C) compared to tert-butyl-substituted analogs like 6b (152–154°C) .
- Methoxyazetidine vs. Tert-Butyl Groups : The methoxyazetidine group in the target compound may improve aqueous solubility compared to hydrophobic tert-butyl substituents (e.g., 6a, 6b) .
Antiproliferative and Kinase Inhibition Potential
- Pyrido-Pyrimidine Ureas () : Derivatives like 32c and 32d are designed as dual ERK/phosphokinase inhibitors, leveraging their planar heterocyclic systems for ATP-binding site interactions .
- Chlorophenyl-Nitrophenyl Ureas () : These derivatives exhibit cytokinin-like activity and bacteriostatic effects, highlighting the role of electron-withdrawing groups (e.g., nitro) in modulating bioactivity .
Role of the Methoxyazetidine Group
The 3-methoxyazetidine substituent in the target compound may enhance target binding through:
- Hydrogen Bonding : The methoxy oxygen can act as a hydrogen-bond acceptor.
Data Table: Comparative Analysis of Urea Derivatives
*Molecular weight estimated based on structural similarity.
Biological Activity
1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea, identified by its CAS number 2034446-14-3, is a synthetic compound that has attracted attention in pharmacological research due to its potential therapeutic applications. Its unique structure, characterized by a cyclopentyl group, a phenyl ring substituted with a methoxyazetidinyl moiety, and a urea functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 289.37 g/mol. The presence of the methoxyazetidinyl group is particularly noteworthy as it may influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors in cellular pathways. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain biological targets, potentially affecting signaling pathways related to inflammation and cancer progression.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other phenyl urea derivatives that have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy .
- Receptor Modulation : It may interact with various receptors, influencing physiological responses such as cell proliferation and apoptosis.
Anti-inflammatory and Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit anti-inflammatory and anticancer activities. For instance, studies on similar phenyl urea derivatives have demonstrated their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell metabolism .
Case Studies
- IDO1 Inhibition : In a study evaluating phenyl urea derivatives for IDO1 inhibition, compounds with structural similarities to this compound showed varying degrees of inhibitory activity against IDO1. For example, one derivative demonstrated an IC50 value of 0.7 nM, indicating potent enzyme inhibition .
- In Vivo Efficacy : Another case study assessed the in vivo efficacy of a related compound in tumor-bearing mice, reporting significant reductions in tumor size and improved survival rates compared to controls .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| BMS-E30 | Phenyl urea derivative | Potent IDO1 inhibitor (IC50 = 0.7 nM) |
| i12 | Para-substituted phenyl urea | Selective IDO1 inhibitor with notable potency |
| i24 | Nitro-substituted phenyl urea | High IDO1 inhibitory activity but toxic in vivo |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea, and how are reaction conditions optimized?
- Answer : The synthesis typically involves coupling a cyclopentyl isocyanate with a functionalized aniline intermediate bearing the 3-methoxyazetidine group. Critical steps include:
- Intermediate preparation : Synthesis of the azetidine-containing phenylamine via nucleophilic substitution or palladium-catalyzed coupling .
- Urea formation : Reacting the amine with cyclopentyl isocyanate in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
- Optimization : Temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:isocyanate), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of this compound’s synthesis?
- Answer :
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Solvent/catalyst screening : Machine learning algorithms analyze solvent polarity and catalyst efficacy to improve yields .
- Example : ICReDD’s approach combines computational reaction design with experimental validation, reducing trial-and-error cycles .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 3-methoxyazetidine and cyclopentyl moieties?
- Answer :
- Substituent variation : Compare analogs with modified azetidine (e.g., 3-ethoxy vs. 3-methoxy) or cyclopentyl (e.g., cyclohexyl) groups to assess impact on target binding .
- Biological assays : Test potency in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., IC50 determination in cancer cell lines) .
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, steric bulk) with activity trends .
Q. How should researchers address contradictions in biological activity data across different experimental models?
- Answer :
- Orthogonal validation : Replicate results in multiple assays (e.g., biochemical vs. cell-based) to rule out model-specific artifacts .
- Experimental controls : Standardize variables (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Compare data with structurally similar urea derivatives (e.g., fluorophenyl or pyrazole-containing analogs) to identify confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
